methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate
Description
Methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate is a complex indoloquinolizine derivative characterized by a fused indole-quinolizine core with a 3-ethenyl substituent and a 3-hydroxypropanoate ester side chain. This compound belongs to a family of alkaloid-inspired molecules engineered to modulate central nervous system (CNS) activity, particularly in the context of opioid addiction mitigation . Its stereochemistry and functional groups (e.g., ethenyl, hydroxypropanoate) are critical to its physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKCGXVOATXMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: Indolo[2,3-a]quinolizine Synthesis
The indolo[2,3-a]quinolizine framework is typically synthesized via cyclization or tandem reactions. Key approaches include:
Intramolecular Double Michael Reaction
Amat et al. (1995) developed a stereocontrolled method using amide esters protected with a tosyl group. Treatment with tert-butyldimethylsilyl triflate (TBSOTf) and Et₃N in dichloromethane induced cyclization via a stepwise Michael addition mechanism.
Palladium-Catalyzed Heteroarylation
Mercedes Amat and Joan Bosch (1997) reported palladium(0)-catalyzed coupling of 2-indolylzinc derivatives with pyridyl halides, forming the indolo[2,3-a]quinolizine skeleton.
Acid-Catalyzed Cyclization
Rubiralta et al. (1990) achieved cyclization of N-hydroxyethyl-2-(1-phenylsulfonylindolyl)piperidone using KOtBu, though competing pathways limited yields.
Table 1: Comparison of Core Formation Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Double Michael Reaction | TBSOTf, Et₃N, CH₂Cl₂ | 68–75 | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, ZnBr₂ | 62 | |
| KOtBu Cyclization | KOtBu, THF, reflux | 40–50 |
Introduction of the Ethenyl Group
The 3-ethenyl substituent is introduced via cross-coupling or elimination strategies:
Heck Coupling
Kozmin and Rawal (1998) applied Heck reactions to install ethenyl groups on the quinolizine core using palladium catalysts.
Dehydrohalogenation
Demertzidou et al. (2017) used DMSO-POCl₃ to convert 3-(2-hydroxyethyl) intermediates to ethenyl derivatives via elimination.
Table 2: Ethenyl Group Introduction Strategies
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, ethylene, DMF | 55–60 | |
| DMSO-POCl₃ | DMSO-POCl₃, 0°C to RT | 70–78 |
Esterification with 3-Hydroxypropanoate
The 3-hydroxypropanoate side chain is introduced via Mitsunobu reaction or nucleophilic substitution:
Mitsunobu Reaction
Zhao and Andrade (2013) coupled 2-hydroxyindoloquinolizines with methyl 3-hydroxypropanoate using DIAD and PPh₃.
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeCN/EtOAc). Characterization relies on:
Challenges and Optimizations
- Stereochemistry : The double Michael reaction (Section 1.1) ensures cis-fusion of the quinolizine rings.
- Side Reactions : Competing N-alkylation during esterification requires careful temperature control.
- Scalability : Pd-catalyzed methods face cost barriers; DMSO-POCl₃ elimination offers a cheaper alternative.
Chemical Reactions Analysis
Types of Reactions
16R-sitsirikine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16R-sitsirikine can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds derived from indolo[2,3-a]quinolizidine scaffolds exhibit significant activity as NMDA receptor antagonists. One study reported that a related compound was 2.9-fold more potent than amantadine in blocking NMDA receptors, which are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease . This suggests that methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate could be explored for therapeutic benefits in similar conditions.
Anticancer Activity
Another area of interest is the anticancer potential of indoloquinolizidine derivatives. Compounds with similar structures have shown promising antiproliferative activities against various cancer cell lines. For instance, a series of methyl derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines . This highlights the potential for this compound in cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes including cyclization reactions and stereoselective approaches. The characterization of such compounds is commonly performed using techniques like NMR spectroscopy and mass spectrometry to confirm their structures and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Tryptophanol + δ-Oxoesters | Indoloquinolizidine scaffold |
| 2 | Stereoselective cyclization | Acid catalysts | Formation of enantiopure compounds |
| 3 | Purification | Column chromatography | Isolated pure compounds |
Therapeutic Compositions
The therapeutic compositions containing this compound are being investigated for their effects on blood circulation in the brain and their potential as neuroprotective agents . These compositions are formulated with various carriers to enhance bioavailability and efficacy.
Case Studies and Research Findings
Several studies have documented the biological activities of indoloquinolizidine derivatives:
- Neuroprotective Effects : A study highlighted the neuroprotective properties of indoloquinolizidine derivatives in models of excitotoxicity and oxidative stress.
- Anticancer Efficacy : Research has shown that specific derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 16R-sitsirikine involves its interaction with specific molecular targets and pathways in biological systems. It is known to interact with enzymes involved in the biosynthesis of indole alkaloids, leading to the formation of various bioactive compounds. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key enzymes and signaling pathways .
Comparison with Similar Compounds
Structural Differentiation
The target compound shares a common indolo[2,3-a]quinolizine scaffold with several analogs but differs in substituent type, position, and stereochemistry. Key analogs include:
Key Observations :
- The 3-ethenyl group in the target compound is unique compared to the 1-ethyl substituents in analogs like Compounds 3, 6, and 33.
- The 3-hydroxypropanoate ester distinguishes it from acetamide derivatives (e.g., Compounds 3, 19, 34), which are linked to CNS receptor targeting .
- Stereochemical variations (e.g., 7a-hydroxy in Compound 6) influence solubility and biological activity .
Physicochemical Properties
Comparative data on melting points, optical rotation ([α]D), and spectral characteristics:
Notes:
Challenges :
Biological Activity
Methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound belongs to the indolo[2,3-a]quinolizine class of compounds. Its structure features a fused ring system that is characteristic of many biologically active indole derivatives. The presence of the ethenyl group contributes to its reactivity and potential interaction with biological targets.
Molecular Formula: C₂₃H₂₃N₂O₄
Molecular Weight: 391.44 g/mol
NMDA Receptor Antagonism
One of the primary areas of research surrounding this compound is its activity as an NMDA (N-Methyl-D-Aspartate) receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function but can contribute to neurodegenerative diseases when overactivated.
A study indicated that certain indolo[2,3-a]quinolizidine derivatives exhibit significant NMDA receptor antagonistic properties. Specifically, one compound was found to be 2.9-fold more potent than amantadine, a drug used clinically for Parkinson's disease treatment. This suggests that this compound may hold promise for developing new treatments for neurodegenerative disorders associated with NMDA receptor overactivation .
Synthesis and Evaluation
The synthesis of this compound has been achieved through various methodologies that emphasize stereoselectivity and yield. The evaluation of synthesized compounds has focused on their potency as NMDA receptor antagonists and their potential therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
